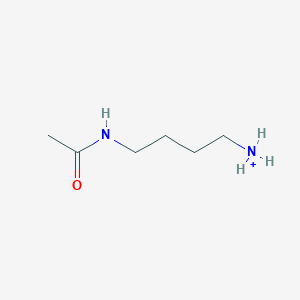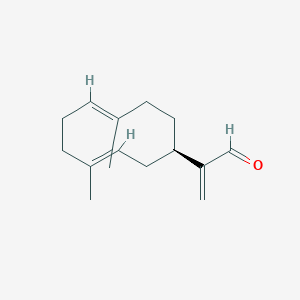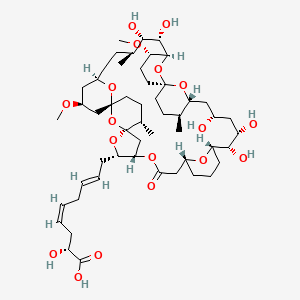
2-glyceryl-Prostaglandin E2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin E2 2-glyceryl ester is a 2-monoglyceride obtained by formal condensation of the carboxy group of prostaglandin E2 with the 2-hydroxy group of glycerol. It has a role as a human metabolite. It is a 2-monoglyceride, an alicyclic ketone, a secondary allylic alcohol, a prostaglandins E and a tetrol. It derives from a prostaglandin E2.
Wissenschaftliche Forschungsanwendungen
Ocular Pharmacology
2-Glyceryl-Prostaglandin E2 (PGE2) exhibits distinct pharmacological properties, particularly in ocular studies. It has been explored for its potential in lowering intraocular pressure. Stable analogs of PGE2-glyceryl ester have shown efficacy in reducing intraocular pressure in animal models, suggesting the presence of a PGE2-glyceryl ester–specific recognition site in the eye (Woodward, Poloso, & Wang, 2016).
Inflammatory Pain Sensitization
PGE2 plays a crucial role in inflammatory pain sensitization. It inhibits a specific glycine receptor subtype (GlyR α3) in the spinal cord, which is a key mediator of central inflammatory pain sensitization. This discovery highlights the potential of GlyR α3 as a molecular target in pain therapy (Harvey et al., 2004).
Prostaglandin Receptor Modulation
PGE2 interacts with different G-protein-coupled receptors (EP1-4), each associated with distinct tissue localization and signaling pathways. Understanding the structural features of EP modulators required for subtype-selective activity could be beneficial in the therapy of various pathophysiological states, including neurological diseases and cancer (Markovič et al., 2017).
Impact on Immunity
PGE2 significantly affects key aspects of immunity. It plays divergent roles in immune regulation, inflammation, and potentially in cancer progression. This highlights the importance of understanding PGE2's diverse activities for developing new immune modulation therapies (Harris et al., 2002).
Role in Eicosanoid Biology
PGE2 is a crucial eicosanoid lipid mediator involved in numerous homeostatic biological functions and inflammation. Insights into the mechanisms of inflammatory responses, pain, and fever derived from the study of eicosanoid biology could be significant (Funk, 2001).
Eigenschaften
Produktname |
2-glyceryl-Prostaglandin E2 |
|---|---|
Molekularformel |
C23H38O7 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,22+/m0/s1 |
InChI-Schlüssel |
HJWDPZIOTMUWRW-CXZSOYKBSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(CO)CO)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(CO)CO)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1264099.png)
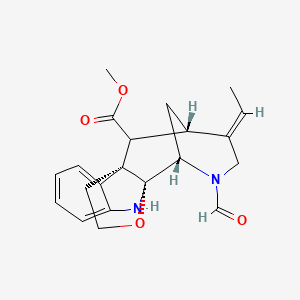
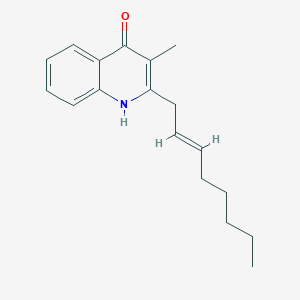
![Benzoic acid [3,4-dibenzoyloxy-5-(2,4-dioxo-5-propan-2-yl-1-pyrimidinyl)-2-oxolanyl]methyl ester](/img/structure/B1264102.png)
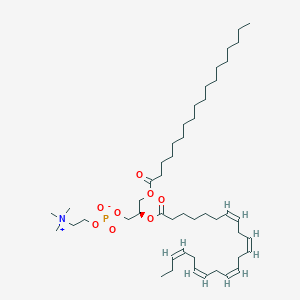
![4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol](/img/structure/B1264107.png)
![N-[5-[(2,6-difluorophenyl)sulfonylamino]pentyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1264108.png)
